molecular formula C8H7N3O B1321158 1H-吲唑-3-甲酰胺 CAS No. 90004-04-9

1H-吲唑-3-甲酰胺

货号: B1321158
CAS 编号: 90004-04-9
分子量: 161.16 g/mol
InChI 键: DITBWPUMEUDVLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Indazole-3-carboxamide is an organic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is known for its diverse biological activities and has gained significant attention in medicinal chemistry for its potential therapeutic applications .

科学研究应用

1H-Indazole-3-carboxamide has a wide range of scientific research applications:

作用机制

Target of Action

1H-Indazole-3-carboxamide and its derivatives have been found to exhibit significant inhibitory activities against various human cancer cell lines . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .

Mode of Action

The compound interacts with its targets, leading to the inhibition of Bcl2 family members and the p53/MDM2 pathway . This interaction results in changes in cell apoptosis and cell cycle, thereby exerting its antitumor activity .

Biochemical Pathways

The affected biochemical pathways primarily involve the apoptosis pathway and the cell cycle pathway . The compound’s interaction with its targets leads to changes in these pathways, resulting in the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

In terms of pharmacokinetics, 1H-Indazole-3-carboxamide and its derivatives are highly protein-bound, ranging from 88.9% to 99.5% . They are cleared rapidly in vitro in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps) . Due to their high protein binding, the predicted in vivo hepatic clearance is much slower than the intrinsic clearance .

Result of Action

The molecular and cellular effects of 1H-Indazole-3-carboxamide’s action primarily involve the inhibition of cell growth and induction of apoptosis . For instance, one derivative of 1H-Indazole-3-carboxamide was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

生化分析

Biochemical Properties

1H-Indazole-3-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. By inhibiting PARP-1, 1H-Indazole-3-carboxamide can enhance the cytotoxic effects of DNA-damaging agents, making it a potential candidate for cancer therapy . Additionally, this compound interacts with various kinases, including tyrosine kinases, which are critical regulators of cell signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions within the active sites of the enzymes.

Cellular Effects

1H-Indazole-3-carboxamide exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the p53/MDM2 pathway . This compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, 1H-Indazole-3-carboxamide influences cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 1H-Indazole-3-carboxamide involves several key processes. At the molecular level, this compound binds to the active sites of target enzymes, such as PARP-1 and tyrosine kinases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to the accumulation of DNA damage and the activation of apoptotic pathways. Additionally, 1H-Indazole-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indazole-3-carboxamide have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1H-Indazole-3-carboxamide can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The compound’s effects may diminish over time due to cellular adaptation mechanisms, such as the upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of 1H-Indazole-3-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 1H-Indazole-3-carboxamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

1H-Indazole-3-carboxamide is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation and dealkylation of the compound, leading to the formation of various metabolites . The metabolic pathways of 1H-Indazole-3-carboxamide also involve conjugation reactions, such as glucuronidation, which enhance the compound’s solubility and facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 1H-Indazole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, 1H-Indazole-3-carboxamide can bind to serum albumin and other plasma proteins, affecting its distribution and accumulation in different tissues . These interactions influence the compound’s pharmacokinetics and overall therapeutic potential.

Subcellular Localization

1H-Indazole-3-carboxamide exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by nuclear localization signals and post-translational modifications that direct the compound to the nucleus. Additionally, 1H-Indazole-3-carboxamide can accumulate in the mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular localization of 1H-Indazole-3-carboxamide is essential for its therapeutic effects and cellular responses.

化学反应分析

Types of Reactions: 1H-Indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

相似化合物的比较

  • 1H-Indazole-3-carboxylic acid
  • 1H-Indazole-3-carboxaldehyde
  • 1H-Indazole-3-amine

Comparison: 1H-Indazole-3-carboxamide is unique due to its specific amide functional group, which imparts distinct biological activities compared to its analogs. For example, while 1H-indazole-3-carboxylic acid is primarily used as an intermediate in synthesis, 1H-indazole-3-carboxamide exhibits significant anticancer properties .

属性

IUPAC Name

1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITBWPUMEUDVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610124
Record name 1H-Indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-04-9
Record name 1H-Indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Indazole-3-carboxamide
Reactant of Route 3
1H-Indazole-3-carboxamide
Reactant of Route 4
1H-Indazole-3-carboxamide
Reactant of Route 5
1H-Indazole-3-carboxamide
Reactant of Route 6
1H-Indazole-3-carboxamide
Customer
Q & A

Q1: What is the primary molecular target of 1H-Indazole-3-carboxamide derivatives, particularly in the context of synthetic cannabinoids?

A1: 1H-Indazole-3-carboxamide derivatives, when designed as SCRAs, primarily target cannabinoid receptors, particularly the CB1 receptor. [, , ] These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Q2: How does the binding of 1H-Indazole-3-carboxamides to CB1 receptors differ from that of Δ9-tetrahydrocannabinol (Δ9-THC)?

A2: While both compound classes activate CB1 receptors, synthetic cannabinoids like AB-CHMINACA, AB-PINACA, and FUBIMINA, all containing the 1H-Indazole-3-carboxamide core, act as full agonists, demonstrating higher efficacy than the partial agonist Δ9-THC. [] This difference in efficacy contributes to the often more potent and unpredictable effects of synthetic cannabinoids.

Q3: Beyond CB1 agonism, what other pharmacological activities have been explored for 1H-Indazole-3-carboxamide derivatives?

A3: Researchers have investigated 1H-Indazole-3-carboxamide derivatives as potential therapeutic agents for various conditions by targeting different pathways. For instance, specific derivatives have shown promising results as selective serotonin 4 receptor ligands, particularly as antagonists. [] Additionally, other derivatives exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), making them potential candidates for treating mood disorders, neurodegenerative diseases, and cancers. [, ]

Q4: What is the molecular formula and molecular weight of the parent compound 1H-Indazole-3-carboxamide?

A4: The molecular formula of 1H-Indazole-3-carboxamide is C8H7N3O, and its molecular weight is 161.16 g/mol.

Q5: How do researchers typically confirm the structure of newly synthesized 1H-Indazole-3-carboxamide derivatives?

A5: Scientists employ a combination of analytical techniques to characterize new 1H-Indazole-3-carboxamide derivatives. These include gas chromatography-mass spectrometry (GC-MS), infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HR-MS). [, , , ] These methods provide information about the molecular weight, fragmentation pattern, functional groups, and connectivity of atoms within the molecule.

Q6: How do structural modifications of the 1H-Indazole-3-carboxamide core affect the compound's activity and potency, particularly regarding CB1 receptor activation?

A6: The structure-activity relationship of 1H-Indazole-3-carboxamide derivatives is complex and highly sensitive to even minor modifications. For example, introducing a fluorine atom at the 5-position of the pentyl chain in compounds like 5F-PB-22 and 5F-AB-PINACA can significantly alter their binding affinity for CB1 receptors, impacting their potency and duration of effects. [, ]

Q7: Have researchers investigated the impact of substituent changes on the adamantyl group in adamantyl-containing 1H-Indazole-3-carboxamides?

A7: Yes, studies on adamantyl-containing 1H-Indazole-3-carboxamides like AKB48 and 5F-AKB48 have shown that variations in the adamantyl substituents can impact their affinity and selectivity for CB1 and CB2 receptors. [] These modifications can influence the compounds' pharmacological and toxicological profiles.

Q8: What are the primary metabolic pathways involved in the breakdown of 1H-Indazole-3-carboxamide-based synthetic cannabinoids?

A8: Common metabolic pathways for 1H-Indazole-3-carboxamide-based synthetic cannabinoids include hydroxylation, oxidative defluorination (for fluorinated analogs), dealkylation, and conjugation reactions like glucuronidation. [, , , ] The specific metabolic profile can vary considerably depending on the compound's structure and the species in which metabolism is studied.

Q9: How does the metabolism of 5-fluoro analogs of 1H-Indazole-3-carboxamide SCRAs differ from their non-fluorinated counterparts?

A9: 5-Fluoro analogs, like 5F-AB-PINACA, often undergo oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites, which are not typically observed with their non-fluorinated counterparts. [] This difference in metabolism can impact the detection window and interpretation of toxicological findings.

Q10: What analytical techniques are commonly employed for the detection and quantification of 1H-Indazole-3-carboxamide derivatives and their metabolites in biological samples?

A10: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS) are frequently used techniques for analyzing 1H-Indazole-3-carboxamide derivatives and their metabolites in various matrices, including blood, urine, and hair. [, , , ] These methods provide high sensitivity and selectivity, essential for detecting trace amounts of these compounds in complex biological samples.

Q11: Can gas chromatography-mass spectrometry (GC-MS) be used to analyze 1H-Indazole-3-carboxamide derivatives?

A11: While LC-MS/MS and HR-MS are preferred for their sensitivity and ability to analyze polar metabolites directly, GC-MS can be employed for the analysis of some 1H-Indazole-3-carboxamide derivatives, especially after derivatization to increase their volatility. [, , ]

Q12: What are some of the reported adverse effects associated with the use of synthetic cannabinoids containing the 1H-Indazole-3-carboxamide core?

A12: The use of synthetic cannabinoids, including those based on the 1H-Indazole-3-carboxamide structure, has been linked to a range of adverse effects, some severe and life-threatening. [, ] These include but are not limited to:

  • Cardiovascular: Tachycardia, hypertension, and in rare cases, acute myocardial infarction []
  • Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and loss of consciousness []
  • Metabolic: Hypoglycemia []

Q13: What are some of the ongoing research areas and future directions for 1H-Indazole-3-carboxamide derivatives beyond their use as synthetic cannabinoids?

A13: Research on 1H-Indazole-3-carboxamide derivatives extends beyond their association with synthetic cannabinoids. Promising avenues include:

  • Drug Design & Development: Developing safer and more selective 1H-Indazole-3-carboxamide-based drugs targeting serotonin receptors, GSK-3β, and other therapeutic targets for various diseases. [, , ]
  • Metabolic Profiling: Further elucidating the metabolic pathways of these compounds in different species to facilitate forensic investigations and potentially identify novel biomarkers. [, , ]
  • Drug-Drug Interactions: Investigating the potential for drug-drug interactions with 1H-Indazole-3-carboxamide derivatives, particularly focusing on their inhibitory effects on cytochrome P450 (CYP) enzymes like CYP3A4 and UGT1A9. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。